

Application Notes and Protocols for Antimicrobial Susceptibility Testing with Amoxicillin Sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amoxicillin (sodium)*

Cat. No.: *B13391290*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin is a broad-spectrum, β -lactam antibiotic used to treat a wide range of bacterial infections. It acts by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. The sodium salt of amoxicillin is often used in *in vitro* assays due to its solubility in aqueous solutions.^[1] Determining the susceptibility of bacterial isolates to amoxicillin is crucial for effective clinical treatment and for monitoring the emergence and spread of antibiotic resistance.

These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) with amoxicillin sodium using two standardized methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of Methods

- Broth Microdilution: This method involves challenging a standardized bacterial inoculum with serial dilutions of amoxicillin in a liquid growth medium. The MIC is the lowest concentration

of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period.[\[2\]](#)

- Kirby-Bauer Disk Diffusion: This technique involves placing a paper disk impregnated with a specified amount of amoxicillin onto an agar plate inoculated with a standardized bacterial lawn. As the antibiotic diffuses into the agar, it creates a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will form around the disk. The diameter of this "zone of inhibition" is measured and correlated with susceptibility or resistance.

Materials and Reagents

- Amoxicillin sodium powder (analytical grade)
- Sterile distilled water or a suitable buffer (e.g., phosphate buffer) for stock solution preparation
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Mueller-Hinton Agar (MHA)
- Sterile 96-well microtiter plates
- Sterile petri dishes (150 mm)
- Sterile swabs, loops, and pipettes
- McFarland turbidity standards (0.5)
- Incubator ($35 \pm 2^\circ\text{C}$)
- Calipers or a ruler for measuring zone diameters
- Vortex mixer
- Spectrophotometer (optional, for inoculum standardization)
- Quality Control (QC) Strains:
 - *Escherichia coli* ATCC® 25922™

- *Staphylococcus aureus* ATCC® 25923™
- *Haemophilus influenzae* ATCC® 49247™
- *Streptococcus pneumoniae* ATCC® 49619™

Experimental Protocols

Preparation of Amoxicillin Sodium Stock Solution

A precise stock solution is critical for accurate MIC determination.

- Weighing: Accurately weigh the required amount of amoxicillin sodium powder based on its potency. The potency is provided by the manufacturer and is used to calculate the amount of powder needed to achieve a desired concentration of the active amoxicillin moiety.
- Solvent: Amoxicillin sodium is soluble in aqueous solutions.^[1] Use sterile distilled water or a suitable buffer like phosphate buffer to dissolve the powder.
- Concentration: Prepare a stock solution of 1280 µg/mL. This high concentration allows for convenient serial dilutions.
- Procedure:
 - Aseptically add the weighed amoxicillin sodium powder to a sterile tube.
 - Add a small amount of the chosen solvent and vortex until the powder is completely dissolved.
 - Bring the solution to the final volume with the solvent.
 - Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
- Storage: Aliquot the stock solution into sterile cryovials and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Protocol for Broth Microdilution MIC Testing

This protocol is for a final test volume of 100 µL per well.

- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
 - Transfer the colonies to a tube containing sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL for *E. coli*.
 - Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Plate Preparation:
 - Add 50 μ L of CAMHB to all wells of a 96-well microtiter plate.
 - In the first column of wells, add an additional 50 μ L of the amoxicillin stock solution (or a working solution, depending on the desired concentration range).
 - Perform a two-fold serial dilution by transferring 50 μ L from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 μ L from the last column of dilutions. This will result in wells containing 50 μ L of varying amoxicillin concentrations.
- Inoculation:
 - Add 50 μ L of the standardized bacterial inoculum to each well. This will bring the final volume to 100 μ L and dilute the antibiotic to its final test concentration.
 - Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
- Incubation:
 - Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air. For fastidious organisms like *Streptococcus pneumoniae* and *Haemophilus influenzae*, specific incubation

conditions (e.g., increased CO₂) and specialized media may be required as per CLSI or EUCAST guidelines.

- Reading Results:
 - The MIC is the lowest concentration of amoxicillin that shows no visible growth (turbidity) after incubation.

Protocol for Kirby-Bauer Disk Diffusion Testing

- Inoculum Preparation:
 - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Plate Inoculation:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
 - Streak the swab evenly over the entire surface of a 150 mm MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
 - Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
- Disk Application:
 - Aseptically apply an amoxicillin disk (containing a specified amount, e.g., 10 µg) to the surface of the inoculated MHA plate.
 - Gently press the disk down to ensure complete contact with the agar.
 - If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.
- Incubation:

- Within 15 minutes of applying the disks, invert the plates and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading Results:
 - After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using calipers or a ruler. Measure from the underside of the plate.

Quality Control

Quality control must be performed with each new batch of media, disks, and on each day of testing. The results for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST.

Data Presentation

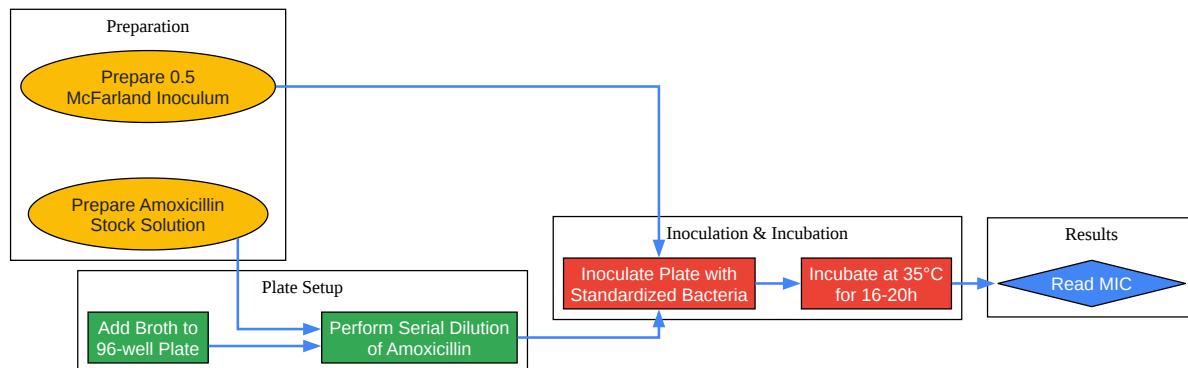
Table 1: Quality Control Ranges for Amoxicillin

Quality Control Strain	Method	Acceptable Range (CLSI)	Acceptable Range (EUCAST)
Escherichia coli ATCC® 25922™	MIC (µg/mL)	2 - 8	2 - 8
Disk Diffusion (mm)	19 - 25 (20/10 µg disk)	17 - 22 (10 µg disk)	
Staphylococcus aureus ATCC® 25923™	Disk Diffusion (mm)	28 - 36 (20/10 µg disk)	N/A
Haemophilus influenzae ATCC® 49247™	MIC (µg/mL)	0.5 - 2	0.5 - 2
Disk Diffusion (mm)	15 - 23 (20/10 µg disk)	13 - 21 (10 µg disk)	
Streptococcus pneumoniae ATCC® 49619™	MIC (µg/mL)	0.06 - 0.25	0.03 - 0.12
Disk Diffusion (mm)	N/A	N/A	

Note: Ranges may be updated. Always refer to the latest CLSI M100 or EUCAST breakpoint tables.

Table 2: CLSI Interpretive Criteria for Amoxicillin (M100, 32nd Ed.)

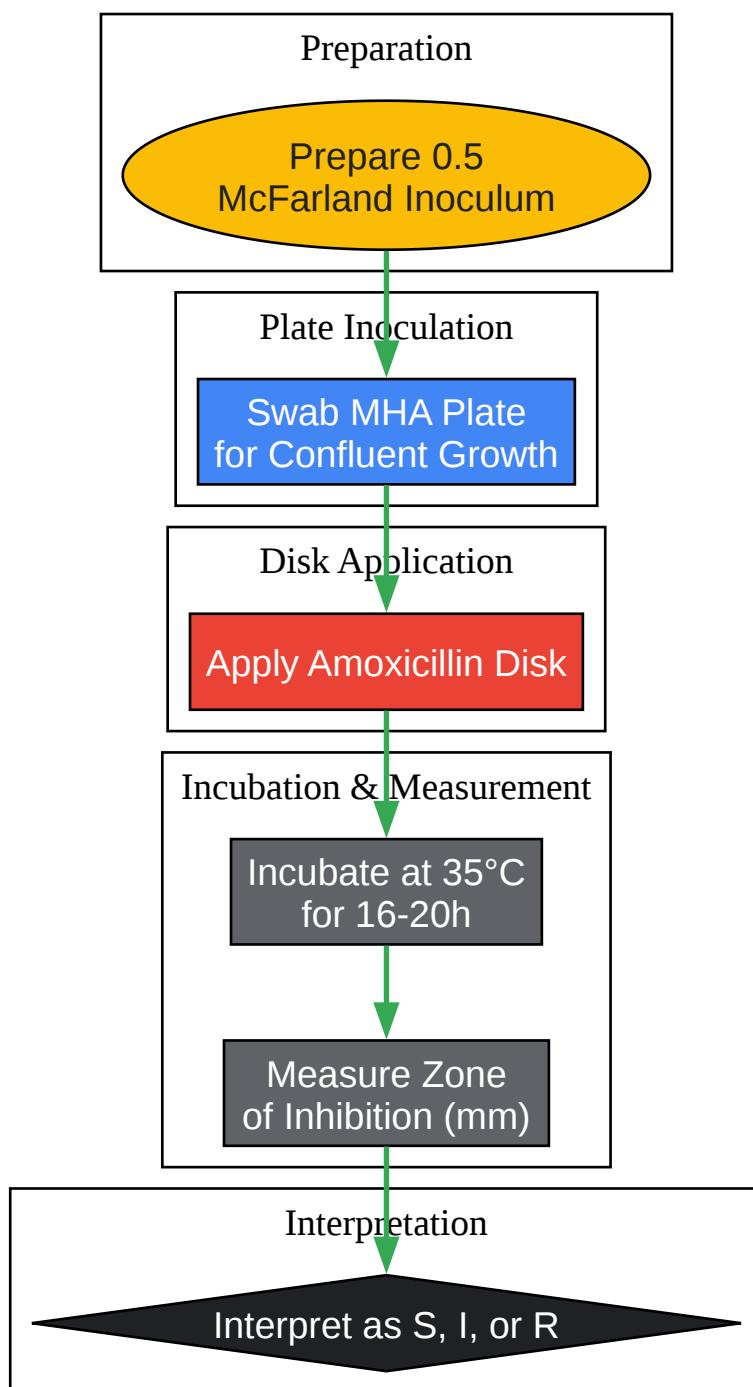
Organism	Method	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	MIC (μ g/mL)	≤ 8	16	≥ 32
Disk Diffusion (mm)		≥ 17	14 - 16	≤ 13
Enterococcus spp.	MIC (μ g/mL)	≤ 8	-	≥ 16
Streptococcus pneumoniae (non-meningitis)	MIC (μ g/mL)	≤ 2	4	≥ 8
Streptococcus spp. (β -hemolytic group)	MIC (μ g/mL)	≤ 0.25	0.5	≥ 1


Table 3: EUCAST Interpretive Criteria for Amoxicillin (v 12.0, 2022)

Organism	Method	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	MIC (mg/L)	≤ 8	> 8	> 8
Disk Diffusion (mm)		≥ 14	< 14	< 14
Enterococcus faecalis	MIC (mg/L)	≤ 4	> 4	> 4
Streptococcus pneumoniae	MIC (mg/L)	≤ 0.5	1 - 2	> 2
Streptococcus Groups A, C, G	MIC (mg/L)	≤ 0.25	> 0.25	> 0.25

Note: Interpretive criteria are subject to change. Consult the most recent CLSI and EUCAST documents for the latest breakpoints.

Mandatory Visualizations


Broth Microdilution Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination using broth microdilution.

Kirby-Bauer Disk Diffusion Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [toku-e.com](https://www.toku-e.com) [toku-e.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Antimicrobial Susceptibility Testing with Amoxicillin Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13391290#protocol-for-antimicrobial-susceptibility-testing-with-amoxicillin-sodium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

